CNX-774

Catalog No.
S547899
CAS No.
M.F
C26H22FN7O3
M. Wt
499.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-774

Product Name

CNX-774

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C26H22FN7O3

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F

Solubility

Soluble in DMSO, not in water

Synonyms

CNX774; CNX 774; CNX-774.

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F

Description

The exact mass of the compound 4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide is 499.17682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Hematology & Oncology

Specific Scientific Field: Hematology & Oncology

Summary of the Application: CNX-774 is a novel Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a significant role in human malignancies and autoimmune disorders . CNX-774 has shown potent inhibitory activity towards BTK with an IC50 of <1nM in biochemical and cellular assays .

Methods of Application or Experimental Procedures: CNX-774 forms a ligand-directed covalent bond with the Cys-481 residue within the ATP binding site of the enzyme .

Results or Outcomes: CNX-774 has demonstrated clinical effectiveness and tolerability in early clinical trials and has progressed into phase III trials .

Application in Pancreatic Cancer Treatment

Specific Scientific Field: Pancreatic Cancer Treatment

Summary of the Application: CNX-774 has been identified as a potential treatment for pancreatic cancer. It has been found to overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors, which are key enzymes for de novo synthesis of pyrimidine nucleotides .

Methods of Application or Experimental Procedures: CNX-774 has been found to inhibit equilibrative nucleoside transporter 1 (ENT1), which mediates resistance to DHODH inhibitors by taking up extracellular uridine. This uridine is salvaged to generate pyrimidine nucleotides in a DHODH-independent manner .

Results or Outcomes: In BQ-resistant cell lines, combination treatment with BQ (a DHODH inhibitor) and CNX-774 led to profound cell viability loss and pyrimidine starvation. In an aggressive, immunocompetent pancreatic cancer mouse model, combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival .

Application in B-cell Lymphoproliferative Disorders

Specific Scientific Field: B-cell Lymphoproliferative Disorders

Summary of the Application: CNX-774, as a BTK inhibitor, has shown significant activities across a variety of B-cell neoplastic disorders . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which has been implicated in initiation, survival, and progression of mature B-cell lymphoproliferative disorders .

Results or Outcomes: CNX-774 has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases in preclinical models and clinical trials .

Application in Mast Cell Activation Disorders

Specific Scientific Field: Mast Cell Activation Disorders

Summary of the Application: CNX-774, as a BTK inhibitor, plays an important role in mast cell activation . BTK is an important enzyme in the B-cell antigen receptor (BCR) signaling pathway, which also plays a significant role in mast cell activation .

Results or Outcomes: CNX-774 has shown significant activities in preclinical models of mast cell activation disorders .

Application in Autoimmune Disorders

Specific Scientific Field: Autoimmune Disorders

Summary of the Application: CNX-774, as a BTK inhibitor, has shown significant activities across a variety of autoimmune diseases . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a significant role in human malignancies and autoimmune disorders .

Application in B-cell Maturation

Specific Scientific Field: B-cell Maturation

Summary of the Application: CNX-774, as a BTK inhibitor, plays an important role in B-cell maturation . BTK is an important enzyme in the B-cell antigen receptor (BCR) signaling pathway, which also plays a significant role in B-cell maturation .

Results or Outcomes: CNX-774 has shown significant activities in preclinical models of B-cell maturation disorders .

CNX-774 is a small molecule compound recognized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), an important enzyme in the B cell antigen receptor signaling pathway. It is characterized by its irreversible binding to the active site of BTK, specifically targeting the cysteine residue at position 481. This unique mechanism of action allows CNX-774 to effectively disrupt B cell signaling, which has implications for various hematological malignancies and autoimmune diseases .

  • Information lacking: No known mechanism of action identified in scientific research.
  • Information lacking: No data available on toxicity, flammability, or reactivity.

The primary chemical reaction associated with CNX-774 involves its covalent modification of BTK. The compound forms a Michael-type adduct with the thiol group of cysteine 481 in the BTK active site. This reaction is significant as it leads to the irreversible inhibition of BTK activity, which can alter downstream signaling pathways involved in cell proliferation and survival .

In addition to its role as a BTK inhibitor, CNX-774 has been shown to block equilibrative nucleoside transporter 1 (ENT1), which is critical for nucleoside salvage pathways. This blockade contributes to its cytotoxic effects in certain cancer cell lines, particularly in overcoming resistance to dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar .

CNX-774 exhibits notable biological activity through its inhibition of BTK and ENT1. In preclinical studies, it has demonstrated effectiveness in sensitizing resistant pancreatic cancer cell lines to DHODH inhibitors, resulting in synergistic loss of cell viability and depletion of pyrimidine nucleotides . This dual mechanism of action positions CNX-774 as a promising candidate for combination therapies in oncology.

Moreover, CNX-774's ability to inhibit BTK has implications for treating various B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. The irreversible nature of its binding enhances its potential therapeutic efficacy by providing sustained inhibition of BTK activity .

The synthesis of CNX-774 involves several steps that typically include:

  • Formation of the Core Structure: The initial step often involves the formation of a substituted phenyl ring that serves as the backbone of the molecule.
  • Introduction of Functional Groups: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance selectivity and potency.
  • Covalent Modification: The final step includes the introduction of a Michael acceptor group that allows for covalent bonding with cysteine residues in target proteins like BTK.

Specific synthetic routes may vary based on the desired purity and yield, but detailed methodologies are often proprietary or found in specialized chemical literature .

CNX-774 is primarily explored for:

  • Cancer Therapy: Its role as a BTK inhibitor makes it a candidate for treating hematological cancers and solid tumors resistant to conventional therapies.
  • Autoimmune Disorders: Due to its effects on B cell signaling, CNX-774 may have applications in managing autoimmune diseases where B cells play a pivotal role.
  • Combination Therapy: Its ability to sensitize cancer cells to other treatments, particularly DHODH inhibitors, highlights its potential use in combination regimens for enhanced therapeutic outcomes .

Studies have shown that CNX-774 interacts with several biological targets beyond BTK:

  • Equilibrative Nucleoside Transporter 1 (ENT1): Inhibition of ENT1 leads to reduced uptake of nucleosides, which can impair nucleotide synthesis pathways crucial for cancer cell survival .
  • Synergistic Effects with Other Agents: Research indicates that when combined with DHODH inhibitors like brequinar, CNX-774 enhances cytotoxicity in resistant cancer cell lines, suggesting potential for improved treatment strategies .

These interactions underscore the compound's multifaceted role in cancer biology and therapy.

Several compounds exhibit similar mechanisms or targets as CNX-774. Here are some notable examples:

Compound NameTarget/MechanismUnique Features
IbrutinibBruton's tyrosine kinase inhibitorFirst-in-class irreversible BTK inhibitor
AcalabrutinibBruton's tyrosine kinase inhibitorMore selective than Ibrutinib; fewer side effects
BrequinarDihydroorotate dehydrogenase inhibitorTargets pyrimidine metabolism
GDC-0917Bruton's tyrosine kinase inhibitorDesigned for enhanced selectivity
PRT062607Bruton's tyrosine kinase inhibitorSelective against both wild-type and mutant BTK

Uniqueness of CNX-774: While many compounds target BTK, CNX-774's dual inhibition of both BTK and ENT1 sets it apart, potentially offering broader therapeutic benefits against resistant cancers by addressing multiple pathways simultaneously .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

499.17681575 g/mol

Monoisotopic Mass

499.17681575 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CNX-774

Dates

Modify: 2023-08-15

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